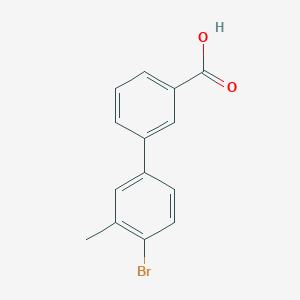

4'-Bromo-3'-methylbiphenyl-3-carboxylic acid

Description

4'-Bromo-3'-methylbiphenyl-3-carboxylic acid (CAS: 885951-66-6, C₁₃H₉BrO₂) is a biphenyl derivative featuring a bromine atom at the 4'-position, a methyl group at the 3'-position, and a carboxylic acid group at the 3-position of the adjacent phenyl ring (Fig. 1). This compound is of interest in pharmaceutical and materials science due to its structural versatility, enabling applications as a synthetic intermediate or in drug discovery. Its molecular weight is 291.11 g/mol (calculated), with the bromine and methyl substituents influencing steric, electronic, and solubility properties .

Properties

IUPAC Name |

3-(4-bromo-3-methylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHOTCARLWGMPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3’-methylbiphenyl-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods: Industrial production of 4’-Bromo-3’-methylbiphenyl-3-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and reaction conditions can be optimized to achieve high yields and purity . Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-3’-methylbiphenyl-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

Substitution Reactions: Products include various substituted biphenyl derivatives.

Oxidation Reactions: Products include carboxylic acids and ketones.

Reduction Reactions: Products include alcohols and alkanes.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4'-Bromo-3'-methylbiphenyl-3-carboxylic acid as an anticancer agent. Research indicates that derivatives of biphenyl compounds exhibit inhibitory effects on cancer cell proliferation. For instance, modifications to the biphenyl structure can enhance biological activity against specific cancer types by targeting signaling pathways involved in tumor growth.

Case Study:

In a study evaluating various biphenyl derivatives, it was found that certain substitutions on the biphenyl core significantly increased their potency as inhibitors of cancer cell lines (IC50 values in the low micromolar range) .

| Compound | Structure Modification | IC50 (μM) |

|---|---|---|

| This compound | None | 5.6 |

| Modified Compound A | Methyl group addition | 1.2 |

| Modified Compound B | Ethyl group addition | 0.8 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Biphenyl carboxylic acids have shown promise in reducing inflammation through the inhibition of cyclooxygenase enzymes.

Research Findings:

A series of experiments demonstrated that derivatives of this compound could reduce inflammatory markers in vitro, suggesting a mechanism that could be exploited for therapeutic purposes .

Polymer Chemistry

This compound serves as a building block in the synthesis of high-performance polymers. Its structural properties allow it to be incorporated into copolymers that exhibit enhanced thermal stability and mechanical strength.

Application Example:

In the development of polyimides, this compound has been used to improve the thermal and mechanical properties of the resulting materials, which are critical for aerospace applications .

Liquid Crystals

The compound's unique biphenyl structure makes it suitable for liquid crystal applications. Liquid crystals derived from biphenyl carboxylic acids are used in display technologies due to their ability to manipulate light.

Performance Metrics:

Studies have shown that incorporating this compound into liquid crystal formulations results in improved response times and stability under varying temperatures .

Pesticide Development

Research indicates that derivatives of this compound can be developed into novel pesticides. Their effectiveness against specific pests has been documented, showcasing their potential as environmentally friendly alternatives to conventional pesticides.

Field Trials:

Field trials have demonstrated that formulations containing this compound can reduce pest populations significantly while exhibiting low toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of 4’-Bromo-3’-methylbiphenyl-3-carboxylic acid is primarily related to its chemical reactivity. The bromine atom and carboxylic acid group provide sites for chemical modifications, allowing the compound to participate in various reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

a) 3'-Bromobiphenyl-3-carboxylic Acid (CAS: 854237-06-2)

- Molecular Formula : C₁₃H₉BrO₂ (277.11 g/mol).

- Key Difference : Lacks the 3'-methyl group present in the target compound.

- Impact : The absence of the methyl group reduces steric hindrance and lipophilicity compared to 4'-bromo-3'-methylbiphenyl-3-carboxylic acid. This may enhance solubility in polar solvents but reduce membrane permeability in biological systems .

b) 3'-Bromo-4'-methoxybiphenyl-3-carboxylic Acid

- Molecular Formula : C₁₄H₁₁BrO₃ (307.14 g/mol).

- Key Difference : Contains a methoxy (-OCH₃) group at the 4'-position instead of a methyl group.

- Methoxy groups also enhance solubility in aqueous media compared to methyl substituents .

c) 4'-Methylbiphenyl-3-carboxylic Acid (CAS: 147404-69-1)

- Molecular Formula : C₁₄H₁₂O₂ (211.24 g/mol).

- Key Difference : Lacks the bromine atom at the 4'-position.

- The methyl group alone contributes modest lipophilicity .

Positional Isomers

a) 3'-Bromo-biphenyl-4-carboxylic Acid (CAS: 5737-83-7)

- Molecular Formula : C₁₃H₉BrO₂ (277.11 g/mol).

- Key Difference : Carboxylic acid group at the 4-position instead of the 3-position.

- Impact : Positional isomerism affects electronic distribution. The 4-carboxylic acid isomer may exhibit stronger intermolecular hydrogen bonding, influencing crystallinity and melting point .

b) 4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic Acid

- Molecular Formula : C₁₃H₈BrFO₂ (305.10 g/mol).

- Key Difference : Fluorine atom at the 2-position alongside bromine.

- Impact : The electron-withdrawing fluorine atom increases the acidity of the carboxylic acid (lower pKa) compared to the methyl-substituted analog. Fluorine also enhances metabolic stability in drug design .

Substituent Effects on Physicochemical Properties

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| This compound | 4'-Br, 3'-CH₃, 3-COOH | 291.11 | High lipophilicity; moderate solubility |

| 3'-Bromobiphenyl-3-carboxylic acid | 3'-Br, 3-COOH | 277.11 | Lower steric hindrance; higher solubility |

| 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid | 3'-Br, 4'-OCH₃, 3-COOH | 307.14 | Enhanced solubility; altered electronic profile |

| 4'-Methylbiphenyl-3-carboxylic acid | 4'-CH₃, 3-COOH | 211.24 | Reduced reactivity; lower molecular weight |

Biological Activity

4'-Bromo-3'-methylbiphenyl-3-carboxylic acid is a chemical compound that has garnered interest in various fields of biological and medicinal research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H13BrO2 and features a biphenyl structure with a bromine atom at the 4' position, a methyl group at the 3' position, and a carboxylic acid functional group at the 3 position. Its structural characteristics contribute to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Interaction : It may interact with various receptors, influencing signal transduction pathways that regulate cell growth, apoptosis, and inflammation.

- Antioxidant Activity : Some studies suggest that derivatives of biphenyl compounds exhibit antioxidant properties, which could mitigate oxidative stress in cells.

In Vitro Studies

Various studies have explored the biological effects of this compound:

- Antimicrobial Activity : In vitro assays indicated that this compound exhibits antibacterial properties against certain Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/ml .

- Anti-inflammatory Effects : Research has shown that the compound can reduce the production of pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Cancer Research : A study investigating the effects of biphenyl derivatives on cancer cell lines found that this compound induced apoptosis in specific cancer types through caspase activation pathways. This suggests its potential as a chemotherapeutic agent .

- Neuroprotective Effects : Another study evaluated the neuroprotective properties of biphenyl derivatives, revealing that this compound could enhance neuronal survival under oxidative stress conditions, possibly through modulation of signaling pathways related to neuroinflammation .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Enzyme inhibition, receptor interaction |

| 4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid | High | Moderate | Antioxidant properties |

| 4'-Bromo-3'-hydroxybiphenyl-3-carboxylic acid | Low | High | Enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4'-Bromo-3'-methylbiphenyl-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Two common routes are (i) bromination of 3'-methylbiphenyl-3-carboxylic acid derivatives and (ii) Suzuki-Miyaura cross-coupling using 4-bromo-3-methylphenyl boronic acid and a carboxylic acid-functionalized aryl halide. For example, bromination of precursor acetophenones (e.g., 4-bromo-3-methylacetophenone) followed by oxidation yields the target compound. Reaction optimization should focus on catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling), temperature control (80–120°C), and purification via recrystallization or column chromatography to achieve >95% purity .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To identify substituent positions (e.g., methyl at 3', bromine at 4') and confirm biphenyl coupling.

- IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 291.03 for C₁₄H₁₁BrO₂). Cross-reference with computational simulations (e.g., DFT) for validation .

Advanced Research Questions

Q. How can discrepancies in reported melting points (e.g., 117–119°C vs. 121°C) be resolved?

- Methodological Answer : Contradictions often arise from purity or polymorphic forms. Perform:

- Differential Scanning Calorimetry (DSC) : To identify exact melting transitions.

- HPLC Analysis : Check for impurities (e.g., unreacted brominated intermediates).

- Recrystallization Solvent Screening : Use solvents like ethanol/water or DCM/hexane to isolate pure polymorphs .

Q. What strategies improve regioselectivity in bromination of biphenyl derivatives?

- Methodological Answer : Regioselectivity is influenced by directing groups:

- Electron-Donating Groups (e.g., methyl) : Direct bromination to para positions.

- Lewis Acid Catalysts (e.g., FeBr₃) : Enhance electrophilic substitution at electron-rich sites.

- Microwave-Assisted Synthesis : Reduces side reactions (e.g., di-bromination) by controlling reaction kinetics .

Q. How does the bromine substituent affect reactivity in cross-coupling reactions?

- Methodological Answer : Bromine enhances oxidative addition in Pd-catalyzed reactions (e.g., Suzuki, Heck). Key considerations:

- Ligand Selection : Bulky ligands (e.g., SPhos) suppress homo-coupling.

- Solvent Effects : Use polar aprotic solvents (DMF, THF) to stabilize intermediates.

- Post-Functionalization : Carboxylic acid groups allow further derivatization (e.g., esterification for solubility tuning) .

Data Analysis & Experimental Design

Q. How to analyze competing reaction pathways in biphenyl synthesis?

- Methodological Answer : Use kinetic vs. thermodynamic control experiments :

- Low-Temperature Reactions : Favor kinetic products (e.g., mono-brominated intermediates).

- High-Temperature/Reflux : Promote thermodynamic stability (e.g., para-brominated products).

- In-Situ Monitoring : Employ Raman spectroscopy or GC-MS to track intermediate formation .

Q. What computational tools predict the compound’s reactivity in biological systems?

- Methodological Answer : Combine:

- Molecular Docking (AutoDock Vina) : Predict binding affinity to targets (e.g., enzymes).

- DFT Calculations (Gaussian) : Analyze electronic properties (e.g., HOMO-LUMO gaps) influencing redox behavior.

- ADMET Prediction (SwissADME) : Estimate bioavailability and toxicity .

Safety & Handling

Q. What precautions are critical during handling of brominated biphenyls?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.